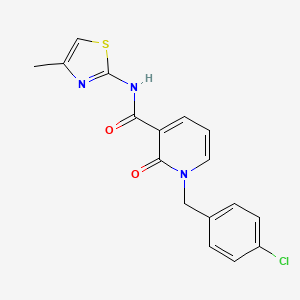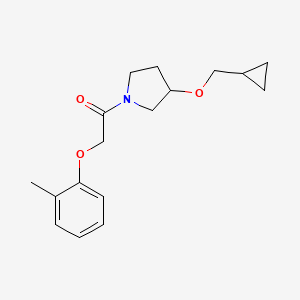![molecular formula C13H15N3O2S3 B2545443 S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate CAS No. 477856-14-7](/img/structure/B2545443.png)
S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate, is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One efficient approach is the one-pot synthesis using sulfamic acid as a catalyst, as described in the synthesis of 5-substituted-1,3,4-thiadiazol-2-ylcarbamoyl aliphatic amide acid derivatives . This method involves the condensation of thiosemicarbazide with substituted triethylorthoester and cyclic/alicyclic anhydride, leading to the formation of the desired thiadiazole derivatives in fair to good yields. Although the specific compound is not mentioned, the described methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The X-ray molecular structure analysis of related compounds, such as those described in the study of N-sulfonylamines reactions with 3-dimethylamino-2H-azirines, provides insights into the geometry and electronic distribution within the thiadiazole ring . These structural analyses are crucial for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, leading to the formation of different products depending on the reactants and conditions used. For instance, the reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines can lead to the competitive formation of 1,2,5-thiadiazoles and 1,2,3-oxathiazoles, with the possibility of further isomerization . These reactions highlight the versatility and reactivity of thiadiazole compounds, which can be exploited in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the ring imparts certain electronic characteristics that can affect their solubility, stability, and reactivity. The impurity analysis in the synthesis of the antibacterial drug Sulfamethizole, which contains a thiadiazole moiety, demonstrates the importance of understanding these properties for the quality control of pharmaceutical compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has focused on the synthesis of thiadiazole derivatives, highlighting their significance in medicinal chemistry due to their diverse biological activities. For instance, studies have detailed the synthesis and characterization of thiadiazole derivatives, emphasizing the role of sulfur in conferring specific properties and their potential as pharmacological scaffolds (Gierczyk & Zalas, 2005; Sych, Perekhoda, & Tsapko, 2016).
Antimicrobial and Antifungal Activities
Several studies have investigated the antimicrobial and antifungal properties of 1,3,4-thiadiazole derivatives. These compounds have shown significant activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008; Jasiak, Kudelko, Wróblowska, Biernasiuk, Malm, & Krawczyk, 2017).
Antituberculosis Activity
Research on thiadiazole derivatives has also extended to their antituberculosis activity, with some compounds displaying outstanding activity against Mycobacterium tuberculosis strains. This opens up possibilities for new antituberculosis therapies (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).
Anticancer and Antiproliferative Activities
The exploration of thiadiazole derivatives in cancer research has identified compounds with promising anticancer and antiproliferative properties. This research contributes to the development of new therapeutic strategies for cancer treatment (Yushyn, Holota, & Lesyk, 2022).
CNS Activity and Potential Therapeutic Uses
Investigations into the central nervous system (CNS) activity of thiadiazole derivatives have revealed their potential as antidepressant, anxiolytic, and anticonvulsant agents, demonstrating their versatility in addressing various CNS disorders (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).
Eigenschaften
IUPAC Name |
S-[[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S3/c1-16(2)13(17)21-12-15-14-11(20-12)19-9-8-18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDORBOCYOSBLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=NN=C(S1)SCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/no-structure.png)
![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)
![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2545370.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2545375.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)


![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)
